N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide - 1251558-12-9

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Catalog Number: EVT-3004732
CAS Number: 1251558-12-9
Molecular Formula: C17H23N5OS
Molecular Weight: 345.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

  • Compound Description: NS8593 is a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It shifts the Ca2+ dependence of these channels to higher concentrations. []
  • Relevance: While structurally distinct from N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, NS8593's activity on KCa channels is relevant as other related compounds discussed in the papers target these channels for therapeutic purposes. This highlights a potential area of shared biological interest despite the structural differences. []

1-Ethyl-2-benzimidazolinone (1-EBIO)

  • Compound Description: 1-EBIO acts as a positive gating modulator of KCa channels, including KCa2.3. It is believed to bind to the C-terminal region of these channels where they interact with calmodulin. []
  • Relevance: Although structurally different from N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, 1-EBIO's interaction with KCa channels is notable. The provided papers explore several compounds that modulate KCa channels, suggesting a potential link in terms of biological activity and target pathways. []

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA)

  • Compound Description: CyPPA is a positive modulator of KCa2 channels, exhibiting selectivity for KCa2.2 and KCa2.3 subtypes. It is suggested to exert its effects by binding to the C-terminal region of KCa channels. [, , , , , ] CyPPA normalizes abnormal firing of Purkinje cells in cerebellar slices from mice with spinocerebellar ataxia type 2 (SCA2), suggesting its potential for treating ataxia. []
  • Relevance: This compound is highly relevant due to its structural similarity to N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. Both share a cyclohexyl group attached to a pyrimidine ring that also bears a 3,5-dimethyl-1H-pyrazole moiety. The variations lie in the substituents at the 2-position of the pyrimidine ring (thioacetamide in the target compound versus an amine in CyPPA) and the presence of a methyl group at the 6-position of the pyrimidine ring in CyPPA. [, , , , , ] These similarities indicate that they likely belong to the same chemical class and may share similar mechanisms of action or target similar biological pathways.
  • Compound Description: NS309 is recognized as a selective opener of small-conductance Ca2+-activated potassium channels (SKCa channels). []
  • Relevance: While not structurally similar to N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, NS309's action on SKCa channels is pertinent. The papers discuss the role of SKCa channels, particularly in relation to vasodilation, a pathway also implicated for some compounds structurally related to the target compound. []

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

  • Compound Description: TRAM-34 is an intermediate-conductance Ca2+-activated K+ channel (IKCa) blocker. [, , ]
  • Relevance: TRAM-34's action as an IKCa blocker, in contrast to the KCa activator properties of some compounds related to N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, highlights the diverse pharmacological profiles possible within this class of molecules. [, , ] This difference in activity, despite structural similarities, underscores the importance of specific chemical modifications in determining the ultimate biological effects of these compounds.

N-[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(phenylsulfanyl)acetamide

  • Compound Description: This compound is a structural analog of KM-819, a potential Parkinson's disease treatment that acts as an FAF1 inhibitor. It serves as an internal standard in the development of a quantitative analytical method for determining KM-819 levels in rat plasma using liquid chromatography–tandem mass spectrometry. []
  • Relevance: While structurally different from N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, this compound shares the presence of a 3,5-dimethyl-1H-pyrazole group, albeit attached to different scaffolds. The presence of a thioacetamide group in both molecules, although in different positions, further adds to the structural relatedness. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels, sensitizing pancreatic cancer cell lines to the Bcl-2 inhibitor navitoclax. []
  • Relevance: Although the core structures differ, both Analog 24 and N-Cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide belong to the aminopyrazole class. [] The shared presence of the pyrazole ring with an acetamide substituent, despite differences in other substituents and their positions, suggests potential commonalities in their chemical properties and reactivity.

Properties

CAS Number

1251558-12-9

Product Name

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide

Molecular Formula

C17H23N5OS

Molecular Weight

345.47

InChI

InChI=1S/C17H23N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h8-9,11,14H,3-7,10H2,1-2H3,(H,20,23)

InChI Key

PNAHJZDXKJQFIV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCCC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.